molecular formula C15H18N2O4 B2366129 2-Methyl-2-propanyl(1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate

2-Methyl-2-propanyl(1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate

Cat. No.: B2366129
M. Wt: 290.31 g/mol
InChI Key: QISHSLGQRNLFBK-OLZOCXBDSA-N
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Description

Chemical Structure and Key Features The compound Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)- (CAS No: 942492-08-2) is a bicyclic naphthalene derivative with a nitro group at position 6, a fully hydrogenated 1,2,3,4-tetrahydro ring system, and a tert-butyl ester at position 7. The tert-butyl ester enhances lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Primary applications include medicinal chemistry, where it is marketed as an intermediate or active pharmaceutical ingredient (API) for drug development .

Properties

IUPAC Name

tert-butyl (1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISHSLGQRNLFBK-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group at the 6-position. Subsequent steps may include reduction, imination, and esterification reactions to achieve the desired structure. The reaction conditions for each step must be carefully controlled to ensure the correct regiochemistry and stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated process control systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.

  • Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 6-Amino Derivative (CAS 942492-11-7)
  • Structure: The 6-nitro group in the target compound is replaced with an amino group.
  • Impact: Reactivity: The amino group (electron-donating) increases ring electron density, enhancing susceptibility to electrophilic substitution compared to the nitro group (electron-withdrawing). Solubility: The amino group may improve aqueous solubility due to hydrogen bonding, whereas the nitro group reduces polarity. Biological Activity: Amino derivatives are often precursors for bioactive molecules (e.g., amines in kinase inhibitors), while nitro groups are common in prodrugs or antibiotics .
2.1.2 Carboxylic Acid and Ester Derivatives
  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (PF 43(1)) :
    • Functional Group : Free carboxylic acid vs. tert-butyl ester.
    • Lipophilicity : The tert-butyl ester increases logP (~3.5 estimated) compared to the carboxylic acid (logP ~2.0), favoring membrane permeability.
    • Stability : Esters are less prone to hydrolysis under physiological conditions than free acids.

Ring Saturation and Stereochemistry

2.2.1 1,4-Dihydro Analog (CAS 942492-08-2)
  • Structure : Partially hydrogenated (1,4-dihydro) vs. fully hydrogenated (1,2,3,4-tetrahydro) ring.
  • Stability: The tetrahydro configuration reduces strain, improving thermal stability .
2.2.2 (1S,4R,9S)-Trifluoromethyl Derivative (LT3)
  • Structure : Trifluoromethyl substitution at position 5 vs. nitro at position 6.
  • Impact :
    • Lipophilicity : The trifluoromethyl group enhances metabolic stability and membrane penetration.
    • Electron Effects : CF₃ is strongly electron-withdrawing, similar to nitro, but with distinct steric and electronic profiles .

Substitution Patterns in Methoxy/Methyl Derivatives

  • Example : (1R,2S,3R,4S)-2,3,5,8-Tetramethoxy-1,4-dimethyl derivative (CAS 108376-80-3) :
    • Functional Groups : Methoxy (electron-donating) and methyl groups.
    • Impact :
  • Solubility : Methoxy groups improve water solubility but reduce logP.
  • Reactivity : Methyl groups introduce steric hindrance, slowing reactions at adjacent positions.

Data Tables

Table 1: Key Properties of Target Compound and Analogs

Compound (CAS) Functional Groups logP (Estimated) Key Applications
942492-08-2 (Target) Nitro, tert-butyl ester ~3.5 Medicinal intermediates
942492-11-7 (6-Amino derivative) Amino, tert-butyl ester ~2.8 Drug precursors
LT3 (Trifluoromethyl analog) CF₃, amine ~4.0 Metabolic stable APIs
108376-80-3 (Methoxy derivative) Methoxy, methyl ~2.2 Solubility-enhanced APIs

Table 2: Reactivity Comparison

Compound Electrophilic Substitution Rate Hydrolysis Stability
Target (6-nitro) Low (electron-withdrawing) High (ester)
6-Amino derivative High (electron-donating) Moderate
Carboxylic acid (PF 43(1)) Moderate Low (acid)

Research Findings and Implications

  • Medicinal Use : The target compound’s tert-butyl ester and nitro group make it suitable for prodrug strategies, where controlled release of active metabolites is required .
  • Safety Profile : Analogous 1,4-dihydro compounds exhibit moderate hazards (e.g., irritant), suggesting the tetrahydro-nitro variant may require similar handling precautions .
  • Synthetic Utility : The 6-nitro group facilitates reduction to amines, enabling diversification into bioactive molecules .

Biological Activity

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)- is a complex organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.317 g/mol. This compound features a naphthalene ring system with various functional groups including nitro, imine, and ester functionalities. Its unique structure suggests potential biological activities that warrant investigation.

The compound can be synthesized through various methods involving the reaction of naphthalene derivatives with amines and subsequent esterification processes. Common synthetic routes include the condensation of naphthalene-1,4-dione with amines followed by reactions with tert-butyl alcohol under acidic conditions.

Physical Properties:

  • Melting Point: 67-70 °C
  • Boiling Point: Approximately 342.1 °C

Biological Activities

Research indicates that naphthalene derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of Naphthalen-1,4-imine-9-carboxylic acid are summarized below:

Antimicrobial Activity

Studies have shown that related naphthalene compounds possess antibacterial and antifungal properties. The presence of the nitro group in this compound may enhance its interaction with microbial targets .

Anticancer Activity

Research has highlighted the potential of naphthalene derivatives as anticancer agents. They have been reported to act as topoisomerase inhibitors and microtubule inhibitors, which are crucial mechanisms in cancer cell proliferation .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The imine group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity. The nitro group may also influence the compound's reactivity and biological interactions.

Comparative Analysis

To understand the uniqueness of Naphthalen-1,4-imine-9-carboxylic acid compared to similar compounds, a comparative analysis is presented in the table below:

Compound NameStructureNotable Biological Activities
NaphthaleneC10H8Precursor for various chemical syntheses; basic aromatic properties
Naphthalenetetracarboxylic dianhydrideC12H6O3Used in electronic applications; lacks significant biological activity
1-NaphtholC10H8OExhibits antibacterial and antioxidant properties; used in dye manufacturing

This comparison illustrates how the addition of functional groups like imines and nitro groups can significantly alter the biological profile of naphthalene derivatives.

Case Studies

Several case studies have explored the biological activities associated with naphthalene derivatives:

  • Antitumor Activity : A study demonstrated that naphthalene-based compounds could inhibit tumor growth in vitro by targeting key enzymes involved in cell division .
  • Anti-inflammatory Effects : Research indicated that certain naphthalene derivatives bind to aryl hydrocarbon receptors, leading to anti-inflammatory responses in cellular models .

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